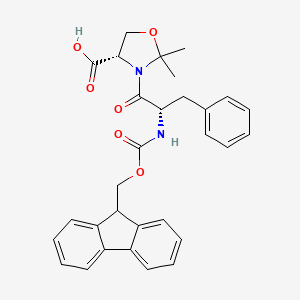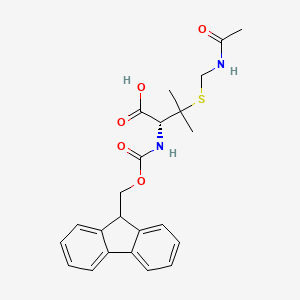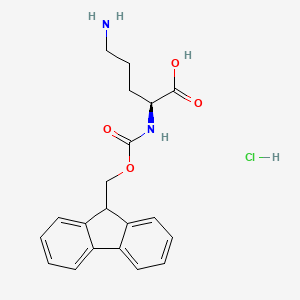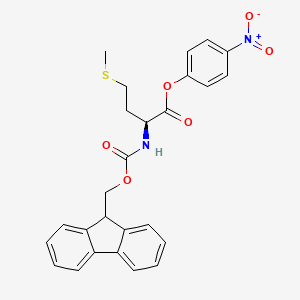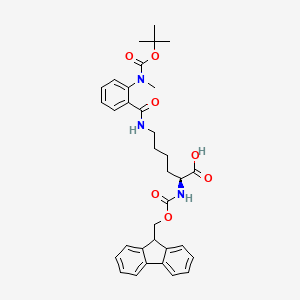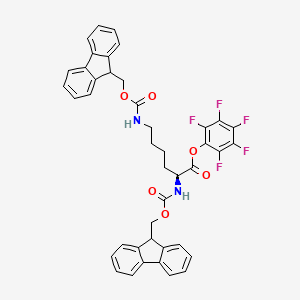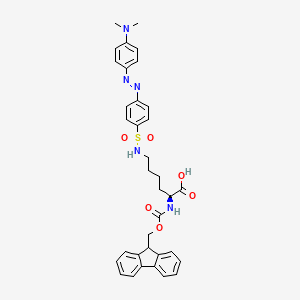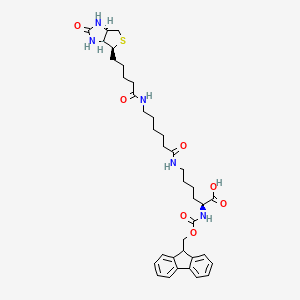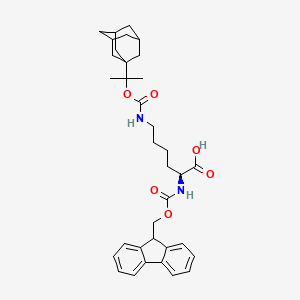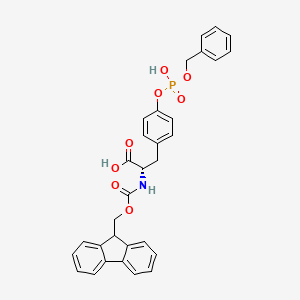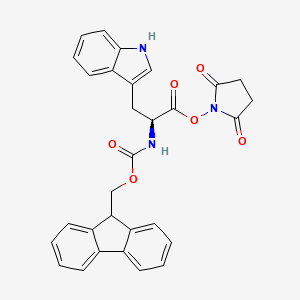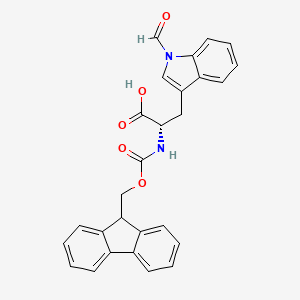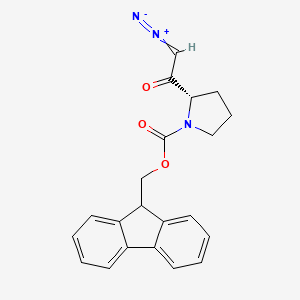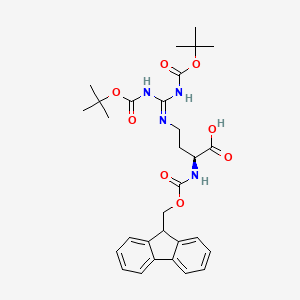
Fmoc-norArg(Boc)2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-norArg(Boc)2-OH: is a derivative of the amino acid arginine, modified with fluorenylmethyloxycarbonyl (Fmoc) and bis-tert-butoxycarbonyl (Boc) protecting groups. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-norArg(Boc)2-OH typically involves large-scale SPPS techniques, where the compound is synthesized on a resin and then cleaved off after the desired sequence is assembled .
Análisis De Reacciones Químicas
Types of Reactions:
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like PyBOP or TBTU.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Boc Deprotection: 95% TFA in dichloromethane (DCM).
Major Products Formed:
Fmoc Deprotection: The major product is the free amine of L-norarginine.
Boc Deprotection: The major product is the free guanidine group of L-norarginine.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-norArg(Boc)2-OH is used in the synthesis of arginine-rich peptides, which are important in various biochemical studies.
Biology:
Protein Engineering: The compound is used to introduce arginine residues into proteins, which can affect protein folding and function.
Medicine:
Drug Development: Arginine-rich peptides synthesized using this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Mecanismo De Acción
Mechanism: The Fmoc and Boc groups protect the reactive amine and guanidine groups of L-norarginine during peptide synthesis. The Fmoc group is removed by a base, revealing the free amine, which can then participate in further coupling reactions. The Boc groups are removed by an acid, revealing the free guanidine group .
Molecular Targets and Pathways: The free amine and guanidine groups of L-norarginine can interact with various molecular targets, including enzymes and receptors, affecting their activity and function .
Comparación Con Compuestos Similares
Fmoc-Arg(Boc)2-OH: Similar to Fmoc-norArg(Boc)2-OH but with a different side chain structure.
Fmoc-Orn(Boc)-OH: Another similar compound with an ornithine backbone instead of arginine.
Uniqueness: this compound is unique due to its specific protecting groups and the presence of the norarginine backbone, which provides distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGEHCONNLNCC-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
